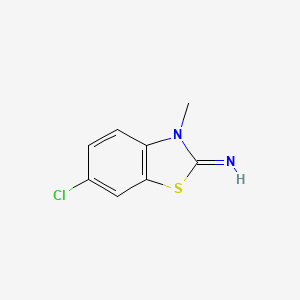

6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine

Vue d'ensemble

Description

“6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine” is a chemical compound with the molecular formula C8H7ClN2S . It is a derivative of benzothiazole .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine”, has been studied extensively . The synthesis often involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular weight of “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine” is 198.67 . The compound contains elements such as carbon, hydrogen, nitrogen, sulfur, and chlorine .Chemical Reactions Analysis

Benzothiazole derivatives, including “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine”, have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine” include a melting point of 254–256 °C . More detailed properties like boiling point, density, etc., can be found in specialized chemical databases .Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Applications

This compound has been evaluated for its potential in the field of medicinal chemistry as an anti-inflammatory and analgesic agent. Derivatives of benzothiazole, such as those synthesized from 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine, have shown significant activity in experimental models. These activities are mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .

Ulcerogenic Risk Reduction

In addition to its anti-inflammatory properties, some derivatives of this compound have been found to possess a reduced risk of causing ulcers. This is particularly important as traditional nonsteroidal anti-inflammatory drugs (NSAIDs) can cause gastrointestinal irritation, bleeding, and ulceration. The modification of the benzothiazole structure has led to a significant reduction in ulcerogenic risks .

Lipid Peroxidation Activity

The pharmacological evaluation of benzothiazole derivatives also includes their effect on lipid peroxidation. Lipid peroxidation is a process that can lead to cell damage and is involved in various diseases. Compounds derived from 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine have been studied for their ability to inhibit this detrimental process .

Synthetic Chemistry

Benzothiazole and its derivatives are a privileged scaffold in synthetic and medicinal chemistry. The 2nd position of benzothiazole, which is modified in the compound , is particularly active and allows for the creation of diverse structures with a wide range of pharmacological properties. This makes it a valuable compound for the synthesis of new and more potent biologically active drugs .

Electrophosphorescent Emitter in OLEDs

The benzothiazole structure is used in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). The electronic properties of benzothiazole derivatives make them suitable as electrophosphorescent emitters, contributing to the advancement of display and lighting technologies .

Antifungal Agents

Research into the synthesis of imidazole derivatives that contain the 2(3H)-benzothiazolone moiety, which includes the compound , has shown potential antifungal applications. These derivatives could serve as new treatments for fungal infections, addressing the need for more effective antifungal drugs .

Mécanisme D'action

Mode of Action

It is known that the compound has been evaluated for its anti-inflammatory and analgesic activities .

Biochemical Pathways

It is known that the compound has been evaluated for its potential effects on inflammation and pain, which suggests it may interact with pathways related to these processes .

Result of Action

Some derivatives of benzothiazole, which include 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine, have shown significant anti-inflammatory and analgesic activities . These results suggest that the compound may have potential therapeutic applications in the treatment of conditions characterized by inflammation and pain.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-3-methyl-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICHHPJQIIVIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365925 | |

| Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |

CAS RN |

58199-49-8 | |

| Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

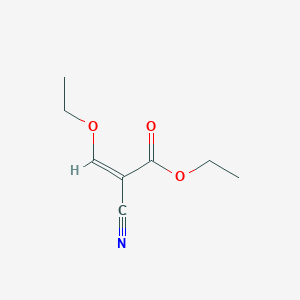

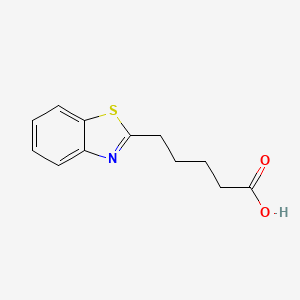

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

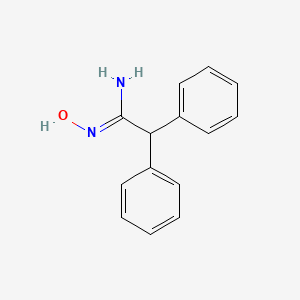

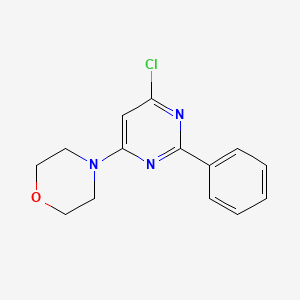

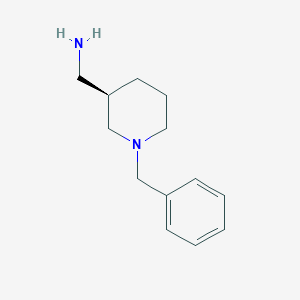

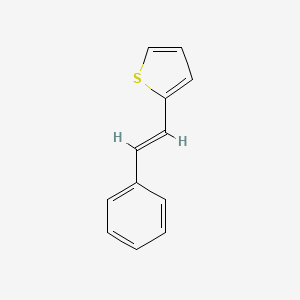

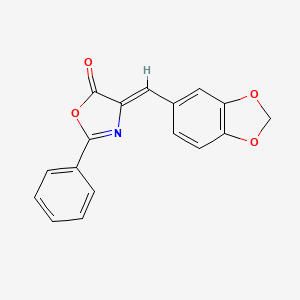

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)